Dexniguldipine hydrochloride
Description
Contextualization as a Dihydropyridine (B1217469) Derivative in Cancer Therapeutics
Dexniguldipine (B47117) hydrochloride is the (R)-enantiomer of the drug niguldipine (B22589). ncats.io While the (S)-enantiomer of niguldipine exhibits pronounced cardiovascular effects due to its high affinity for voltage-dependent Ca2+ channels, dexniguldipine has a significantly lower affinity for these channels, resulting in minimal hypotensive activity. ncats.io This stereospecific difference is crucial, as it allows for the investigation of dexniguldipine's other biological activities without the confounding effects of significant calcium channel blockade. ncats.iobrieflands.com
The exploration of dihydropyridine derivatives in oncology is not entirely new, with several compounds in this class having been studied for their ability to reverse multidrug resistance (MDR) in cancer cells. brieflands.comresearchgate.net However, dexniguldipine hydrochloride stands out due to its dual activities: intrinsic antiproliferative effects and potent modulation of MDR. ncats.ionih.govresearchgate.net This dual functionality has made it a compelling candidate for further research in the development of novel cancer therapies.
Overview of Primary Research Focus: Antineoplastic and Multidrug Resistance Modulating Activities
The primary research thrust for this compound in oncology centers on two key areas: its direct anticancer (antineoplastic) effects and its ability to counteract multidrug resistance, a major hurdle in the successful treatment of many cancers. ncats.ionih.govnih.gov
Antineoplastic Activity:
Dexniguldipine has demonstrated selective antiproliferative activity in various tumor cell lines. ncats.io The concentrations required to inhibit cell growth, however, can vary significantly between different types of cancer cells. ncats.io Initial preclinical studies suggest that its anticancer mechanism involves interference with intracellular signal transduction pathways, including effects on phosphoinositol pathways, protein kinase C (PKC) expression, and intracellular calcium metabolism. ncats.io
Notably, dexniguldipine has shown the ability to inhibit the proliferation of lung cancer cells that is dependent on the activation of protein kinase C. nih.gov It has also been found to affect the cell cycle, differentiation, and nuclear protein phosphorylation in Friend erythroleukemia cells. nih.gov Furthermore, research has indicated its potential to inhibit the growth of human pancreatic adenocarcinoma cells. spandidos-publications.com
Multidrug Resistance (MDR) Modulation:
A significant aspect of this compound research is its capacity to reverse multidrug resistance. nih.govnih.gov MDR in cancer cells is often mediated by the overexpression of P-glycoprotein (P-gp), a membrane transporter that actively pumps chemotherapy drugs out of the cell, reducing their efficacy. ncats.ionih.gov
Dexniguldipine has been shown to directly interact with P-glycoprotein. nih.gov It competitively inhibits the binding of other substances to P-gp, thereby blocking its drug-efflux function. nih.gov This leads to an increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells, restoring their sensitivity to the drugs. nih.gov For instance, studies have demonstrated that dexniguldipine enhances the cytotoxicity of drugs like doxorubicin (B1662922), vinblastine (B1199706), and etoposide (B1684455) in various MDR cell lines. ncats.ionih.gov
The mechanism of MDR modulation by dexniguldipine is believed to be through a direct interaction with P-glycoprotein, rather than by altering the expression of the MDR-1 gene which codes for P-gp. nih.gov Research also suggests that P-glycoprotein may have multiple drug binding sites, with dexniguldipine and other 1,4-dihydropyridines binding to a site that is allosterically coupled to the binding site for drugs like vinblastine and doxorubicin. nih.gov
The following tables summarize key research findings on the antineoplastic and MDR-modulating activities of this compound:
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H/t33-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOSUIMBPQVOEU-MGDILKBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873072 | |
| Record name | Dexniguldipine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113145-70-3 | |
| Record name | Dexniguldipine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113145703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexniguldipine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXNIGULDIPINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0642TZ1JZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Dexniguldipine Hydrochloride
Modulation of Multidrug Resistance Mechanisms
Dexniguldipine (B47117) hydrochloride is recognized for its ability to counteract multidrug resistance, a significant hurdle in cancer chemotherapy. ncats.io Its primary mechanism involves the modulation of P-glycoprotein (P-gp), a key protein in drug efflux.
Interaction with P-glycoprotein (P-gp)
P-glycoprotein is a transmembrane protein that functions as an ATP-dependent efflux pump, actively removing a wide array of chemotherapeutic agents from cancer cells, thereby reducing their efficacy. nih.gov Dexniguldipine hydrochloride directly interacts with P-gp to inhibit its function. nih.gov
Research has demonstrated that this compound directly binds to P-glycoprotein. nih.gov Photoaffinity labeling studies using a tritiated azido (B1232118) analog of dexniguldipine, [3H]B9209-005, have been instrumental in identifying the binding sites. nih.gov These studies revealed that dexniguldipine binds to a 7-kDa tryptic peptide fragment of P-gp, specifically the 468-527 amino acid sequence region. nih.gov This binding site is located near the Walker A and B motifs of the N-terminal nucleotide-binding domain, suggesting a direct interaction with the site responsible for ATP binding and hydrolysis. nih.govacs.org
Furthermore, this compound exhibits competitive behavior with other P-gp substrates. It has been shown to cause a dose-dependent reduction in the labeling of P-gp by the photoaffinity label azidopine (B1666438), indicating competition for the same binding site on the MDR-1 gene product. nih.gov Additionally, it acts as a potent allosteric inhibitor of [3H]vinblastine binding to P-gp. ox.ac.uknih.gov This suggests the existence of at least two allosterically coupled drug acceptor sites on P-gp: one for vinca (B1221190) alkaloids and another for 1,4-dihydropyridines like dexniguldipine. ox.ac.uknih.gov
| Study Type | Key Finding | Implication |
| Photoaffinity Labeling | Dexniguldipine binds to the 468-527 peptide region of P-gp. nih.gov | Direct interaction with a region critical for ATP-dependent drug efflux. |
| Competition Assay | Dexniguldipine reduces azidopine labeling of P-gp. nih.gov | Competes with other substrates for binding to P-gp. |
| Allosteric Inhibition | Accelerates dissociation of [3H]vinblastine from P-gp. ox.ac.uknih.gov | Interacts with a distinct site that influences the binding of other drugs. |
A key functional consequence of this compound's interaction with P-gp is the enhanced accumulation of P-gp substrates within multidrug-resistant cells. This is often demonstrated using the fluorescent dye rhodamine 123, a known P-gp substrate.
Studies have consistently shown that this compound leads to a dose-dependent increase in the cellular accumulation of rhodamine 123 in MDR-1 overexpressing cells. nih.govnih.govresearchgate.net At a concentration of 1 µM, it can restore rhodamine 123 accumulation in resistant cells to levels comparable to those in sensitive parental cell lines. nih.govresearchgate.net This effect is attributed to the inhibition of P-gp-mediated efflux of the dye. nih.gov When compared to other chemosensitizers, dexniguldipine has been found to be highly potent in this assay. nih.gov
| Cell Line | Dexniguldipine Concentration | Effect on Rhodamine 123 |
| Multidrug-resistant leukemia cells | Dose-dependent | Increased cellular accumulation. nih.gov |
| MDR-1 overexpressing cells | Dose-dependent | Increased accumulation. nih.govresearchgate.net |
| Multidrug resistant cells | 1 µM | Accumulation restored to levels of sensitive cells. nih.gov |
Research indicates that this compound's primary mechanism of reversing multidrug resistance is through the direct inhibition of P-gp function, rather than by altering its expression. nih.gov Studies have shown that the compound does not affect the expression of the MDR-1 gene, which codes for P-glycoprotein. nih.gov However, one study on Friend erythroleukemia cells reported a decrease in P-glycoprotein levels in the presence of the drug, suggesting that its effects on P-gp levels may be cell-type specific. nih.gov
Dexniguldipine is the (-)-(R)-enantiomer of niguldipine (B22589). ncats.io The stereochemistry of dihydropyridine (B1217469) derivatives plays a crucial role in their interaction with P-glycoprotein. tandfonline.com While the (+) (S)-enantiomer of niguldipine exhibits significant cardiovascular activity due to its high affinity for voltage-dependent Ca2+ channels, the (R)-enantiomer, dexniguldipine, has a much lower affinity for these channels. ncats.io This stereoselectivity allows dexniguldipine to modulate P-gp with minimal hypotensive side effects. ncats.io Molecular modeling and dynamics simulations have suggested that both the substitution pattern and the stereochemistry of 1,4-dihydropyridines significantly impact their binding to P-gp and their membrane permeation. tandfonline.commdpi.com
Role in Atypical Multidrug Resistance
While the primary focus of dexniguldipine research has been on its interaction with P-gp, there is some evidence to suggest its involvement in overcoming atypical multidrug resistance. Atypical MDR refers to resistance mechanisms that are not associated with P-gp. tums.ac.ir
One study reported that this compound can inhibit both the cleavage and religation reactions of eukaryotic DNA topoisomerase I, an enzyme implicated in some forms of atypical MDR. tums.ac.iracs.org The inhibition of the religation step occurs in a noncompetitive manner, which is distinct from the mechanism of camptothecin (B557342), a known topoisomerase I inhibitor. acs.org This suggests that dexniguldipine may have a broader spectrum of activity against different MDR phenotypes. However, another study concluded that dexniguldipine has no effect on a multidrug-resistant phenotype caused by a mutation in topoisomerase II. nih.gov
Inhibition of DNA Topoisomerase I Activity
This compound has been identified as a catalytic inhibitor of eukaryotic DNA topoisomerase I. acs.org Its inhibitory action targets the fundamental processes of the enzyme's catalytic cycle. Unlike other inhibitors that may bind to DNA, evidence suggests that this compound interacts directly with the topoisomerase I enzyme. acs.org
The function of DNA topoisomerase I involves a two-step process: the cleavage of one DNA strand to relax supercoiled DNA, followed by the religation of the cleaved strand. This compound demonstrates a concentration-dependent effect on these reactions. nih.govresearchgate.net
At concentrations above 1 µM , the compound inhibits both the DNA cleavage and the religation steps of the purified human DNA topoisomerase I catalytic cycle. nih.govresearchgate.netscite.ai
At concentrations below 1 µM , it selectively inhibits the religation step. This selective inhibition leads to the stabilization of the covalent intermediate complex between topoisomerase I and DNA, a mechanism that shares similarities with the action of camptothecin. nih.govresearchgate.netacs.org
The religation reaction appears to be more sensitive to the drug than the cleavage reaction. acs.org Further studies using a synthetic oligonucleotide substrate confirmed that this compound inhibits the suicidal cleavage reaction of topoisomerase I in a concentration-dependent manner, with inhibition starting at 1 µM and becoming complete at 10 µM. acs.org
A key distinction in the mechanism of this compound compared to the well-known topoisomerase I inhibitor camptothecin lies in the nature of its inhibition. nih.gov Camptothecin acts as a competitive inhibitor; its inhibition of the religation reaction can be surmounted by increasing the concentration of the DNA substrate. nih.govresearchgate.netacs.org
In contrast, this compound functions as a noncompetitive inhibitor . nih.govresearchgate.net It decreases the rate constants of DNA religation mediated by topoisomerase I independently of the DNA substrate concentration. nih.govresearchgate.netacs.org This suggests that this compound binds to a site on the enzyme that is different from the DNA binding site, thereby inhibiting its catalytic activity without competing with the DNA substrate. acs.org
Table 1: Comparative Inhibition of Topoisomerase I
| Feature | This compound | Camptothecin |
|---|---|---|
| Mechanism | Noncompetitive nih.govresearchgate.net | Competitive nih.govresearchgate.net |
| Effect on Religation | Decreases rate constants independently of DNA concentration. nih.gov | Inhibition can be overcome by increasing DNA concentration. nih.gov |
| Binding Site | Believed to be a site on the enzyme distinct from the DNA binding site. acs.org | Intercalates in the covalent topoisomerase I-DNA complex. biomedpharmajournal.org |
| Concentration Effects | >1 µM: Inhibits cleavage and religation. <1 µM: Selectively inhibits religation. nih.gov | Stabilizes the topoisomerase I-DNA complex, primarily inhibiting religation. nih.govresearchgate.net |
Potential Influence on Topoisomerase II Levels and Activity
While its effects on topoisomerase I are well-documented, the influence of this compound on DNA topoisomerase II appears to be minimal. Studies have shown that the compound has no effect on a multidrug-resistant phenotype that is caused by a mutation in topoisomerase II. nih.gov This indicates that topoisomerase II is not a primary target for this compound's activity.
Effects on Multidrug Resistance Gene Expression (e.g., MDR-1 gene)
This compound is recognized as a potent modulator of multidrug resistance (MDR). nih.gov However, its mechanism for overcoming resistance does not involve altering the expression of the multidrug resistance gene 1 (MDR-1). nih.gov Research confirms that the compound does not affect the expression level of the MDR-1 gene. nih.gov
Instead of acting at the genetic level, this compound directly interacts with the product of the MDR-1 gene, the P-glycoprotein (P-gp). nih.gov It competes with other substrates for binding to P-gp, thereby inhibiting the efflux pump's ability to remove cytotoxic agents from the cell. nih.govncats.io This leads to an increased intracellular concentration of chemotherapeutic drugs in resistant cells, effectively reversing the MDR phenotype. nih.gov For example, in MDR-1 overexpressing cells, 1 µM of this compound was shown to increase the accumulation of rhodamine 123 to levels similar to those in non-resistant parental cells. nih.gov
Intracellular Signal Transduction Interference
Beyond its interactions with topoisomerases and P-glycoprotein, this compound's antiproliferative activity is also attributed to its ability to interfere with intracellular signaling pathways. ncats.io
Phosphoinositol Pathway Modulation
Preclinical investigations have demonstrated that this compound interferes with intracellular signal transduction by affecting phosphoinositol pathways. ncats.io The phosphoinositol signaling system is a crucial pathway where extracellular signals are converted into intracellular second messengers, such as inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which regulate a wide array of cellular activities including proliferation. cusabio.com By modulating this pathway, this compound can exert its antiproliferative effects. ncats.io
Protein Kinase C (PKC) Activity and Expression Regulation
This compound is identified as a potent, specific inhibitor of Protein Kinase C (PKC), an enzyme crucial for various cellular processes, including proliferation and differentiation. ncats.io The compound's interaction with PKC is a cornerstone of its mechanistic profile.
In studies involving human pancreatic adenocarcinoma cells (CFPAC-1), this compound demonstrated a dose-dependent inhibition of cell growth, which was linked to its effect on specific PKC isoforms. nih.gov The predominant isoforms identified in these cells were PKC alpha and PKC zeta. Treatment with this compound led to a significant inhibition of the expression of both of these isoforms. nih.gov This suggests that the compound's suppressive effect on the proliferation of these cancer cells may operate through the inhibition of specific PKC isoform expression. nih.gov
Further investigation in Friend erythroleukemia cells (FELC) revealed a more complex regulatory role. ncats.io While this compound acts as a PKC inhibitor, leading to decreased phosphorylation of downstream targets, it paradoxically caused an increase in the quantity of nuclear PKC alpha. ncats.io This indicates that despite inhibiting the enzyme's activity, the compound promotes the accumulation of the PKC alpha protein within the nucleus. ncats.io
The table below summarizes the observed effects of this compound on PKC expression in different cell lines.
| Cell Line | PKC Isoform | Effect of this compound | Reference |
| CFPAC-1 (Human Pancreatic Adenocarcinoma) | PKC alpha | Inhibition of expression | nih.gov |
| CFPAC-1 (Human Pancreatic Adenocarcinoma) | PKC zeta | Inhibition of expression | nih.gov |
| Friend Erythroleukemia Cells (FELC) | PKC alpha | Increased amount in the nucleus | ncats.io |
Intracellular Calcium Metabolism Perturbation
Preclinical studies indicate that this compound interferes with intracellular signal transduction by perturbing intracellular Ca2+ metabolism. ncats.io As a dihydropyridine derivative, its effects on calcium are linked to its interaction with calcium channels, although its affinity for the L-type calcium channel is significantly lower than its (S)-enantiomer, which possesses cardiovascular activity. ncats.io
Dihydropyridines, as a class, have been shown to inhibit capacitative calcium influx, which occurs through store-operated calcium (SOC) channels. nih.gov This process is activated following the depletion of intracellular calcium stores, such as the endoplasmic reticulum. nih.gov Some dihydropyridines can also directly cause a release of calcium from these intracellular stores. nih.gov Another potential mechanism involves the stimulation of Ca2+ efflux from the sarcoplasmic reticulum, which can lead to the depletion of these critical intracellular calcium reservoirs. nih.gov This perturbation of calcium homeostasis is a key component of the compound's interference with cellular signaling. ncats.ionih.gov
Cellular Effects Beyond Multidrug Resistance Modulation
Beyond its well-documented role in modulating multidrug resistance, this compound exerts several other significant effects on cellular function, including the regulation of the cell cycle, differentiation, and protein phosphorylation.
Cell Cycle Regulation
This compound has a notable impact on the progression of the cell cycle. ncats.io In studies on Friend erythroleukemia cells (FELC), exposure to the compound led to a decrease in DNA synthesis. ncats.io Flow cytometry analysis revealed a distinct disruption in the cell cycle, characterized by a significant increase in the percentage of cells accumulating in the S phase. ncats.io This suggests that the drug impedes the completion of DNA replication, effectively causing an S-phase arrest. ncats.io
The table below details the specific effects of this compound on the cell cycle in FELC.
| Parameter | Effect of this compound (2.5 µM) | Time of Exposure | Cell Line | Reference |
| DNA Synthesis | Decreased | 20 hours | FELC | ncats.io |
| Cell Cycle Phase | Marked increase in percentage of cells in S phase | 20 hours | FELC | ncats.io |
Cellular Differentiation Modulation
The compound also modulates cellular differentiation processes. ncats.io When Friend erythroleukemia cells were induced to differentiate using hexamethylene-bisacetamide (HMBA), continuous exposure to this compound resulted in a significant inhibition of this differentiation. ncats.io This inhibitory effect was determined to be a pre-commitment event, as even short pulse/chase exposures of 6 hours were sufficient to block the differentiation process. ncats.io This finding points to the critical role of PKC-mediated pathways in the early stages of cell commitment to a specific differentiation lineage, which are effectively disrupted by dexniguldipine. ncats.io
Nuclear Protein Phosphorylation
This compound directly affects the phosphorylation state of nuclear proteins, a key mechanism for controlling gene expression and other nuclear events. ncats.io Phosphorylation studies in FELC demonstrated that a 4-hour exposure to the drug resulted in the decreased phosphorylation of two specific nuclear proteins with molecular weights of 80 kDa and 47 kDa. ncats.io This reduction in phosphorylation occurs concurrently with the drug's inhibition of PKC activity, linking the enzyme's function directly to the phosphorylation status of these nuclear targets. ncats.io Interestingly, cells induced to differentiate with HMBA also showed a decrease in the quantity of the 80-kDa phosphoprotein, suggesting this protein may be involved in the regulation of differentiation. ncats.io
Preclinical Efficacy and Sensitivity Studies of Dexniguldipine Hydrochloride
In Vitro Anti-proliferative Activity
Assessment Across Various Tumor Cell Lines
Dexniguldipine (B47117) hydrochloride has demonstrated anti-proliferative activity in a variety of tumor cell lines; however, the concentrations required to inhibit growth have shown considerable variation, spanning several orders of magnitude between different cell lines. ncats.io For instance, in studies involving human pancreatic adenocarcinoma cells (CFPAC-1), dexniguldipine hydrochloride exhibited a dose- and time-dependent decrease in cell number. nih.gov The effective concentration (EC50) was determined to be 4.9 µM on the first day of treatment and decreased to 2.8 µM by the third day, indicating a progressive effect on cell proliferation. nih.gov
Further research on Friend erythroleukemia cells (FELC) has also highlighted the anti-proliferative properties of this compound. nih.gov These studies contribute to a broader understanding of the compound's activity across different cancer types.
Selective Antiproliferative Effects
Preclinical data has suggested that this compound exerts selective anti-proliferative activity against specific tumor types. ncats.io In a series of in vitro studies using human tumor xenografts, pronounced activity was observed against melanoma and renal-cell carcinoma. ncats.io This selectivity suggests that certain cancer types may be more susceptible to the direct cytotoxic effects of the compound.
In Vitro Chemosensitization and Synergistic Effects
A significant focus of preclinical research has been the ability of this compound to enhance the efficacy of established chemotherapeutic agents.
Enhancement of Cytotoxicity of Conventional Chemotherapeutic Agents
This compound has been shown to potentiate the cytotoxic effects of several conventional chemotherapy drugs in multidrug-resistant (MDR) cells. ncats.ionih.gov This synergistic effect is particularly notable with agents such as doxorubicin (B1662922), etoposide (B1684455), and vincristine (B1662923). ncats.ionih.gov By increasing the intracellular concentration of these drugs, this compound helps to overcome a primary mechanism of resistance. smolecule.com
In one study, the presence of 1 microM dexniguldipine-HCl was sufficient to enhance the cytotoxicity of Adriamycin (a brand name for doxorubicin) and vincristine in MDR-1 overexpressing cells. nih.gov Another investigation using the intrinsically multidrug-resistant rat colon carcinoma cell line CC531 found that co-incubation with 50 ng/ml of dexniguldipine increased the cytotoxicity of epidoxorubicin by approximately 15-fold. nih.gov
The chemosensitizing effect of dexniguldipine has been compared to other modulators of multidrug resistance. It has been reported to be approximately ten times more potent than verapamil (B1683045) in reversing multidrug resistance. researchgate.netacs.org
| Cell Line | Chemotherapeutic Agent | Dexniguldipine Concentration | Fold Increase in Cytotoxicity |
| MDR-1 Overexpressing Cells | Adriamycin (Doxorubicin) | 1 µM | Enhanced Cytotoxicity |
| MDR-1 Overexpressing Cells | Vincristine | 1 µM | Enhanced Cytotoxicity |
| CC531 Rat Colon Carcinoma | Epidoxorubicin | 50 ng/ml | ~15-fold |
Analysis of Resistance Modulating Factors (RMF)
The efficacy of this compound in reversing multidrug resistance is quantified by the Resistance Modulating Factor (RMF). This factor is calculated as the ratio of the IC50 of the chemotherapeutic drug alone to the IC50 of the drug in the presence of the modulator. nih.gov
Studies have demonstrated that the RMF values for this compound are proportional to the level of MDR-1 gene expression. nih.gov For Adriamycin, the RMF ranged from 8 to 42, while for vincristine, the range was 16 to 63. nih.gov These findings indicate that cells with higher levels of P-glycoprotein, the protein product of the MDR-1 gene, are more effectively sensitized by this compound. nih.gov The mechanism underlying this chemosensitization involves a direct interaction with P-glycoprotein, leading to an increased accumulation of chemotherapeutic agents within the resistant cells. nih.gov
| Chemotherapeutic Agent | Range of Resistance Modulating Factor (RMF) |
| Adriamycin (Doxorubicin) | 8 - 42 |
| Vincristine | 16 - 63 |
In Vivo Antitumor and Chemosensitizing Efficacy
The promising in vitro results have been further investigated in in vivo models. In a study using a rat colon carcinoma (CC531) model, which is intrinsically multidrug-resistant, this compound demonstrated its potential as a reverter of MDR in a solid tumor setting. nih.gov While dexniguldipine alone did not exhibit antitumor effects in this in vivo model, it consistently and modestly potentiated the tumor-growth-inhibiting effect of epidoxorubicin, with the results reaching statistical significance in two out of four experiments. nih.gov
Pharmacokinetic studies in tumor-bearing rats revealed high concentrations of dexniguldipine in the tumor tissue. nih.gov This is a crucial factor for its efficacy as a chemosensitizer at the tumor site.
A particularly striking result was observed in a hamster model with neuroendocrine lung tumors. ncats.io Oral treatment with dexniguldipine led to the complete eradication of these tumors over a 20-week period, whereas it had no effect on Clara-cell-type lung tumors, further highlighting its selective in vivo activity. ncats.io
Tumor Xenograft Models (e.g., Human Tumor Xenografts)
Preclinical investigations involving human tumor xenografts have indicated that this compound possesses selective antiproliferative capabilities. ncats.io In a series of in vitro studies using human tumor xenografts, the compound demonstrated inhibitory activity against the growth of several specific types of cancer cells. ncats.io Notably, antiproliferative effects were observed in melanoma and renal-cell carcinoma models, highlighting a degree of selectivity in its action against different tumor types. ncats.io Further research in xenograft models has explored its role in overcoming multidrug resistance. researchgate.neteur.nl For instance, studies on BRO/mdr1.1 xenografts, which express P-glycoprotein, have been used to evaluate the efficacy of dexniguldipine as a modulator of resistance to other chemotherapeutic agents. researchgate.net
Specific Tumor Models (e.g., Neuroendocrine Lung Tumors in Hamsters, CC531 Rat Colon Carcinoma)
The preclinical efficacy of this compound has been evaluated in specific, well-characterized animal tumor models, revealing significant therapeutic potential in certain contexts.
Neuroendocrine Lung Tumors in Hamsters: Striking results were observed in a hamster model with induced neuroendocrine lung tumors. ncats.ionih.gov In these studies, oral administration of this compound led to a significant therapeutic effect. nih.govnih.gov One study reported the complete eradication of these tumors following 20 weeks of treatment. ncats.io Importantly, this potent antitumor activity appeared to be selective, as Clara-cell-type lung tumors in the same model were not affected by the treatment. ncats.io This suggests a targeted mechanism of action against the neuroendocrine cancer subtype. ncats.io
CC531 Rat Colon Carcinoma: The chemosensitizing potential of this compound was assessed in the CC531 rat colon carcinoma model, which is characterized by intrinsic multidrug resistance (MDR). nih.govresearchgate.net In vitro experiments demonstrated that dexniguldipine could significantly enhance the efficacy of other chemotherapy drugs. nih.gov
Table 1: In Vitro Efficacy of Dexniguldipine in CC531 Rat Colon Carcinoma Cells
| Treatment | Finding | Citation |
|---|
When tested in vivo with tumors grown under the renal capsule, dexniguldipine was administered in combination with the chemotherapeutic agent epidoxorubicin. nih.gov The combination modestly but consistently enhanced the tumor-growth-inhibiting effect of epidoxorubicin, achieving statistical significance in half of the experiments conducted. nih.gov These findings underscore the potential of dexniguldipine as a modulator of multidrug resistance in solid tumor models. nih.gov
Combination Therapy Efficacy in Solid Tumor Models
This compound has been extensively studied for its ability to enhance the efficacy of standard chemotherapeutic agents, particularly in tumors expressing multidrug resistance (MDR) mechanisms. nih.govnih.gov Its primary role in combination therapy is to act as a chemosensitizer or an MDR modulator, reversing resistance and restoring the effectiveness of other anticancer drugs. nih.govnih.gov
In the CC531 rat colon carcinoma model, combination treatment with dexniguldipine and epidoxorubicin resulted in a modest but consistent potentiation of epidoxorubicin's tumor-growth-inhibiting effects. nih.gov Another study utilized a human melanoma xenograft (BRO/mdr1.1) in nude mice to assess the interaction between dexniguldipine and vincristine. researchgate.net While the combination did not significantly impact tumor growth in this specific model, it was noted that a single dose of dexniguldipine prior to vincristine administration increased the concentration of vincristine in the tumor tissue. researchgate.net This indicates an influence on drug accumulation within the tumor, a key mechanism for overcoming resistance. researchgate.net
Table 2: Preclinical Combination Therapy Studies with this compound
| Tumor Model | Combination Agents | Key Finding | Citation |
|---|---|---|---|
| CC531 Rat Colon Carcinoma | Dexniguldipine + Epidoxorubicin | Modestly and consistently potentiated the tumor-growth-inhibiting effect of epidoxorubicin in vivo. | nih.gov |
Evaluation of this compound Monotherapy In Vivo
The efficacy of this compound as a standalone agent has been evaluated in several in vivo models, with outcomes varying depending on the tumor type.
In studies using the CC531 rat colon carcinoma model, dexniguldipine administered alone demonstrated no direct antitumor effects. nih.gov This finding suggests that in certain multidrug-resistant tumors, its primary utility may be as a chemosensitizing agent rather than a cytotoxic monotherapy. nih.gov
In stark contrast, research in a hamster model of induced neuroendocrine lung tumors showed remarkable efficacy for dexniguldipine monotherapy. ncats.io Prolonged oral treatment with the compound resulted in the complete eradication of these specific tumors, indicating potent and selective antitumor activity as a single agent in this cancer type. ncats.io
Furthermore, a prospective, randomized clinical trial in dogs with naturally occurring appendicular osteosarcoma provided additional evidence of its monotherapeutic potential. nih.gov Following amputation, dogs treated with dexniguldipine showed a longer median remission duration and survival time compared to untreated dogs, demonstrating significant activity in inhibiting micrometastases. nih.gov
Table 3: In Vivo Monotherapy Efficacy of this compound
| Animal Model | Tumor Type | Monotherapy Outcome | Citation |
|---|---|---|---|
| Rat | CC531 Colon Carcinoma | Did not show antitumor effects. | nih.gov |
| Hamster | Neuroendocrine Lung Tumors | Completely eradicated tumors after 20 weeks of treatment. | ncats.io |
Pharmacokinetic and Clinical Trial Research of Dexniguldipine Hydrochloride
Human Clinical Trial Design and Methodology
The clinical investigation of dexniguldipine (B47117) hydrochloride, a dihydropyridine (B1217469) derivative with antineoplastic properties, has been structured through carefully designed Phase I trials to elucidate its pharmacokinetic profile and establish a foundation for further clinical evaluation.
Phase I trials for dexniguldipine hydrochloride were primarily dose-escalation studies involving patients with cancer. The central aim of these trials was to investigate the pharmacokinetics of the compound. nih.gov In one such trial focused on oral administration, a total of 37 patients with cancer were enrolled and treated with escalating doses for a duration of up to seven days. nih.gov Blood samples were systematically collected throughout the trial to facilitate a thorough analysis of the drug's pharmacokinetic properties. nih.gov The design of these studies centered on incrementally increasing the dose to understand how the drug is absorbed, distributed, metabolized, and excreted at different levels of exposure.
Clinical trials have explored both intravenous and oral administration routes for this compound to characterize its behavior in the body.
The intravenous regimen in one pharmacokinetic study involved administering a single 4-hour infusion of this compound, which served as a reference for determining the absolute bioavailability of the oral formulations. nih.gov This reference dose was set at 2 mg per kg of body weight. nih.gov
For oral administration, a key study protocol involved three escalating dosage levels: 750 mg/day, 1,500 mg/day, and 2,250 mg/day. nih.gov Patients received these doses on a three-time daily basis over a period of three consecutive weeks. nih.gov To assess the drug's characteristics at a stable concentration, pharmacokinetic profiles were determined on the seventh day of each treatment period. nih.gov
Pharmacokinetic Profiles in Clinical Settings
Pharmacokinetic studies of this compound in human subjects have provided critical data on its systemic exposure, bioavailability, and elimination dynamics.
The systemic exposure to this compound has been shown to be dose-dependent, though this relationship exhibits different characteristics between administration routes and dosage ranges. Pharmacokinetic analysis from a Phase I oral dose-escalation trial revealed a dose-dependent increase in steady-state serum concentrations at daily doses up to 1,000 mg. nih.gov However, a clear further increase in concentration was not observed at doses higher than this, although consistently high concentrations were achieved with a 2,500 mg daily dose. nih.gov The data also indicated wide interindividual variation in pharmacokinetic parameters. nih.gov
In a separate study evaluating three oral dosage levels, pharmacokinetic profiles were assessed on day 7 of administration, under steady-state conditions, to understand the drug's concentration levels after repeated dosing. nih.gov
The absolute bioavailability of oral this compound was determined in a clinical study by comparing the systemic exposure from oral doses to a reference intravenous infusion. nih.gov The study found that bioavailability was generally low but increased slightly with higher doses. nih.gov Specifically, the absolute bioavailability was 3% for the 750 mg/day dose, 4% for the 1,500 mg/day dose, and 5% for the 2,250 mg/day dose. nih.gov
Table 1: Absolute Bioavailability of Oral this compound
| Oral Dosage Level (per day) | Absolute Bioavailability |
| 750 mg | 3% |
| 1,500 mg | 4% |
| 2,250 mg | 5% |
Pharmacokinetic parameters related to the metabolism and clearance of this compound have been quantified following intravenous administration. nih.gov These data provide insight into the drug's persistence in the body and its rate of elimination. The terminal half-life was found to be 22.4 hours. nih.gov The clearance, a measure of the volume of plasma cleared of the drug per unit of time, was 36.9 L/h, and the volume of distribution, indicating the extent of drug distribution in the body tissues, was 1,193 L. nih.gov
Table 2: Pharmacokinetic Parameters of Intravenous this compound
| Pharmacokinetic Parameter | Value |
| Terminal Half-Life | 22.4 hours |
| Clearance | 36.9 L/h |
| Volume of Distribution | 1,193 L |
Clinical Observations Related to Efficacy
Observed Tumor Responses in Patients
Early clinical investigations of this compound provided initial insights into its potential as an antineoplastic agent. In a Phase I dose-escalation trial involving 37 patients with various types of cancer, preliminary signs of antitumor activity were observed.
During this trial, which focused on evaluating the tolerance, safety, and pharmacokinetics of orally administered this compound, tumor regressions were noted in two study participants. While the primary objective of this initial study was not to determine efficacy, these responses were encouraging early indicators of the compound's potential therapeutic effect in cancer patients. The specific details of the tumor types and the extent of regression for both patients were not fully detailed in the available documentation.
A notable outcome from this early clinical research was the observation of a partial remission in one patient diagnosed with renal cell carcinoma. This specific finding suggested a potential area for further investigation into the efficacy of this compound in this particular malignancy.
It is important to note that these observations are from a small cohort within a Phase I study, and larger, more definitive clinical trials would be necessary to establish the true efficacy and response rates of this compound in a broader patient population and across different cancer types.
Table 1: Summary of Observed Tumor Responses in a Phase I Trial of this compound
| Number of Patients | Tumor Response Noted | Specific Outcome | Malignancy |
| 2 | Tumor Regression | Not specified | Various Cancers |
| 1 | Partial Remission | Documented | Renal Cell Carcinoma |
Potential Applications in Specific Malignancies (e.g., Acute Myeloid Leukemia, Multiple Myeloma, Renal Cell Carcinoma)
Based on its mechanism of action and early clinical observations, this compound has been considered for its potential therapeutic application in several specific malignancies.
Renal Cell Carcinoma (RCC)
The most direct clinical evidence for the potential application of this compound is in the treatment of renal cell carcinoma. This is supported by the documented case of a patient with RCC achieving a partial remission during a Phase I clinical trial. As a dihydropyridine derivative, its activity may be linked to pathways relevant to RCC, a historically chemo-resistant tumor. The observed clinical response warrants further investigation through dedicated Phase II trials to determine the extent of its efficacy, the durability of responses, and the specific patient populations with RCC that might benefit the most from this agent.
Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM)
The potential utility of this compound in hematological malignancies such as Acute Myeloid Leukemia and Multiple Myeloma is primarily predicated on its demonstrated ability to overcome multidrug resistance (MDR). MDR is a significant challenge in the treatment of both AML and MM, leading to relapse and refractory disease. This compound has shown a high potency in reversing MDR in preclinical models. This suggests that it could be used in combination with standard chemotherapeutic agents to enhance their efficacy and overcome resistance mechanisms in leukemia and myeloma cells.
Furthermore, its antiproliferative activity, a key characteristic of an antineoplastic compound, provides a rationale for its investigation in rapidly proliferating cancers like AML. Research on Friend erythroleukemia cells has indicated that this compound can affect the cell cycle and differentiation, suggesting a potential role in leukemic cell lines nih.gov. However, to date, there is a lack of specific clinical trial data evaluating the efficacy of this compound, either as a monotherapy or in combination, in patients with AML or Multiple Myeloma. Future clinical studies would be necessary to explore these potential applications and to translate the preclinical findings on MDR reversal into clinical benefits for patients with these hematologic cancers.
Table 2: Potential Applications of this compound in Specific Malignancies
| Malignancy | Rationale for Potential Application | Level of Evidence |
| Renal Cell Carcinoma | Observed partial remission in a Phase I clinical trial. | Preliminary Clinical Observation |
| Acute Myeloid Leukemia | Potent reversal of multidrug resistance; Antiproliferative properties; Effects on leukemia cell lines in preclinical studies. | Preclinical |
| Multiple Myeloma | Potent reversal of multidrug resistance, a common issue in MM treatment. | Preclinical |
Safety Profile and Tolerability Research in Clinical Development
Adverse Event Monitoring and Reporting in Clinical Trials
The systematic monitoring and reporting of adverse events are foundational to establishing the safety profile of any investigational drug. In clinical trials involving Dexniguldipine (B47117) hydrochloride, this process involved rigorous evaluation of subjective tolerance, as well as clinical laboratory and cardiovascular parameters. nih.gov
Patient-reported outcomes are a critical component of safety assessment, providing direct insight into the subjective experience and tolerability of a new therapeutic agent. In a Phase I dose-escalation trial involving 37 cancer patients treated with oral Dexniguldipine hydrochloride, subjective tolerance was a primary parameter of evaluation. nih.gov The most frequently reported adverse events were generally mild in nature. nih.gov
Key patient-reported outcomes from clinical trials include:
Neurological: Dizziness was a major adverse event observed. nih.gov Other reported neurological effects included peripheral paresthesia and atactic gait. nih.gov
Gastrointestinal: Nausea was a prominent and frequently observed event. nih.govnih.govnih.gov Other reported gastrointestinal symptoms included vomiting, loss of appetite, and mild constipation. nih.govnih.govnih.gov
Genitourinary: Polyuria was noted as a frequent adverse event in one study. nih.gov
Notably, in one trial, episodes of dizziness and nausea were not clearly dose-related. nih.gov All reported adverse events, including peripheral paresthesia and atactic gait, were observed to resolve within 24 hours after the discontinuation of the infusion in an intravenous study. nih.gov
Interactive Table: Summary of Patient-Reported Adverse Events with this compound in Clinical Trials
| Category | Adverse Event | Frequency/Severity Notes | Source |
| Neurological | Dizziness | Major adverse event, generally mild | nih.govnih.gov |
| Peripheral Paresthesia | Frequent | nih.gov | |
| Atactic Gait | Frequent | nih.gov | |
| Gastrointestinal | Nausea | Major adverse event, generally mild | nih.govnih.govnih.gov |
| Vomiting | Occurred in some patients | nih.govnih.govnih.gov | |
| Loss of Appetite | Main adverse event | nih.gov | |
| Mild Constipation | Frequent | nih.gov | |
| Genitourinary | Polyuria | Frequent | nih.gov |
Alongside subjective reports, objective clinical measurements form a cornerstone of safety evaluation. For this compound, clinical trials incorporated the monitoring of key laboratory values and cardiovascular functions through electrocardiograms (ECG) and blood pressure measurements. nih.gov
Cardiovascular Parameters: As a dihydropyridine (B1217469) derivative, a class of compounds known for cardiovascular effects, particular attention was paid to these parameters. nih.gov Hypotensive effects and orthostatic dysregulation were observed in some patients receiving the oral formulation. nih.gov In a study with intravenous administration, more significant cardiovascular events were noted, including a drop in blood pressure and decreased heart rate. nih.gov In one instance, a severe adverse event of atrioventricular (AV) block III was reported. nih.gov
Laboratory Parameters: The most consistently reported laboratory abnormality was a decrease in serum calcium levels (hypocalcemia). nih.govnih.gov This finding was noted in multiple clinical studies with both oral and intravenous formulations. nih.govnih.gov
Interactive Table: Objective Safety Findings for this compound
| Parameter Type | Finding | Administration Route | Source |
| Cardiovascular | Hypotensive Effects | Oral | nih.gov |
| Orthostatic Dysregulation | Oral | nih.gov | |
| Drop in Blood Pressure | Intravenous | nih.gov | |
| Decreased Heart Rate | Intravenous | nih.gov | |
| AV Block III | Intravenous | nih.gov | |
| Laboratory | Hypocalcemia (Decrease in Serum Calcium) | Oral, Intravenous | nih.govnih.gov |
Dose-Limiting Toxicity Assessment
A primary goal of Phase I trials is to determine the maximum tolerated dose (MTD) and identify any dose-limiting toxicities (DLTs). Research into this compound has yielded different outcomes in this regard, depending on the route of administration and the trial design.
In a dose-escalation study using an oral formulation, no dose-limiting toxicity was formally identified, and therefore the MTD could not be determined. nih.gov Although hypotensive effects were observed, they were not considered to be dose-limiting within the scope of that particular trial. nih.gov
In contrast, a study utilizing intravenous administration of this compound did identify clear DLTs. nih.gov In five patients, the DLT was characterized by cardiovascular adverse events, specifically a drop in blood pressure, decreased heart rate, and one case of AV block III. nih.gov Based on these findings, the MTD for a four-hour intravenous infusion was determined to be 5 mg/kg/4h. nih.gov
Pharmacokinetic Implications for Clinical Tolerability
The pharmacokinetic profile of a drug—its absorption, distribution, metabolism, and excretion—can have significant implications for its clinical tolerability. Studies on this compound revealed several pharmacokinetic properties that influenced clinical decision-making.
A key finding was a non-linear relationship between higher oral doses and resulting serum concentrations. nih.gov Pharmacokinetic data showed a dose-dependent increase in steady-state serum concentrations at doses up to 1,000 mg daily; however, no significant further increase was observed at higher doses. nih.gov This plateau effect suggested that escalating doses beyond a certain point would not be clinically useful and could potentially increase the risk of adverse events without a corresponding therapeutic benefit. nih.gov This pharmacokinetic property, rather than the presence of a dose-limiting toxicity, guided the selection of 2,500 mg/day as the recommended dose for subsequent Phase II trials. nih.gov
Research on Drug-Drug Interactions
As this compound was developed for use in oncology, often as part of combination chemotherapy regimens, the potential for drug-drug interactions is a critical area of research. Its mechanism of action as a modulator of P-glycoprotein (P-gp) inherently suggests a high potential for such interactions. nih.govdrugbank.com
P-glycoprotein-Mediated Interactions: Research has shown that this compound functions as a potent chemosensitizer by directly interacting with P-gp, a protein involved in multidrug resistance. drugbank.com By inhibiting the P-gp pump, it can increase the intracellular concentration and enhance the cytotoxicity of other anticancer drugs that are P-gp substrates. drugbank.com
A phase I study was specifically designed to evaluate this compound in combination with vinblastine (B1199706), a known P-gp substrate. nih.gov
In vitro studies demonstrated that it enhances the cytotoxic effects of Adriamycin and vincristine (B1662923) in multidrug-resistant cells. drugbank.com
Potential for Other Interactions: As a dihydropyridine, this compound may be subject to interactions involving the cytochrome P450 (CYP) enzyme system, a common pathway for drug metabolism. nih.govwikipedia.org General knowledge of this drug class suggests that co-administration with inhibitors or inducers of enzymes like CYP3A4 could alter its metabolism. nih.gov For instance, the metabolism of Dexniguldipine could potentially be decreased when combined with a CYP inhibitor like amprenavir. drugbank.com Conversely, its therapeutic efficacy might be decreased when used with CYP inducers. drugbank.com It has also been suggested that certain drugs, such as amoxapine, may decrease the antihypertensive activities of Dexniguldipine. drugbank.com
Future Research Directions and Therapeutic Potential of Dexniguldipine Hydrochloride
Optimization of Combination Therapies with Antineoplastic Agents
The cornerstone of dexniguldipine (B47117) hydrochloride's therapeutic potential lies in its synergistic effects when combined with antineoplastic agents. Preclinical studies have consistently shown its ability to enhance the cytotoxicity of various chemotherapy drugs, particularly those subject to efflux by P-glycoprotein (P-gp).
In a notable in vivo study, the combination of dexniguldipine hydrochloride with epidoxorubicin was evaluated in a rat colon carcinoma model (CC531), which is characterized by intrinsic multidrug resistance. While this compound alone exhibited no antitumor effects, its co-administration significantly potentiated the tumor-growth-inhibiting effect of epidoxorubicin. acs.org This chemosensitizing potency was also demonstrated in vitro, where the cytotoxicity of epidoxorubicin was increased approximately 15-fold in the presence of dexniguldipine. acs.org
Further in vitro research has elucidated the compound's efficacy in overcoming resistance to other widely used chemotherapeutics. Studies have shown that this compound enhances the cytotoxicity of doxorubicin (B1662922) (Adriamycin) and vincristine (B1662923) in MDR cell lines overexpressing P-gp. nih.govnih.gov The extent of this resistance modulation was found to be directly proportional to the level of P-gp expression, with resistance modulating factors ranging from 8 to 42 for doxorubicin and 16 to 63 for vincristine. nih.govnih.gov
These findings underscore the importance of optimizing combination therapies. Future research should focus on identifying the most effective partner antineoplastic agents for this compound, exploring a wider range of cancer types, and establishing optimal sequencing and scheduling of drug administration to maximize synergistic effects.
Interactive Data Table: Efficacy of this compound in Combination Therapy
| Chemotherapeutic Agent | Cancer Model | Key Finding |
| Epidoxorubicin | Rat Colon Carcinoma (CC531) | Modestly but consistently potentiated tumor-growth inhibition in vivo. acs.org |
| Epidoxorubicin | CC531 Cells (in vitro) | Increased cytotoxicity by approximately 15-fold. acs.org |
| Doxorubicin (Adriamycin) | MDR Cell Lines | Resistance modulating factor of 8 to 42. nih.govnih.gov |
| Vincristine | MDR Cell Lines | Resistance modulating factor of 16 to 63. nih.govnih.gov |
Investigation of Continuous Infusion Regimens for Enhanced Efficacy
A significant challenge in the clinical application of MDR modulators is maintaining plasma concentrations sufficient to inhibit efflux pumps like P-gp without causing undue toxicity. nih.gov Bolus administrations can lead to fluctuating drug levels, potentially allowing for periods where the efflux pump is not adequately inhibited, thus compromising therapeutic efficacy.
Continuous infusion regimens offer a potential solution to this challenge by providing more consistent and stable plasma concentrations of the modulating agent. nih.gov This approach has been shown to be beneficial for other drugs, such as certain diuretics and chemotherapeutic agents, leading to more consistent therapeutic effects and potentially reduced toxicity. nih.gov
For this compound, a continuous infusion regimen could theoretically maintain a steady-state concentration that effectively inhibits P-gp in tumor tissues, thereby ensuring that the co-administered antineoplastic agent remains at a cytotoxic level within the cancer cells. This could lead to enhanced tumor cell killing and a more durable response to treatment.
Future clinical and preclinical studies are warranted to investigate the feasibility, safety, and efficacy of continuous infusion of this compound. Such studies would need to determine the optimal infusion rate to achieve target plasma concentrations and to assess the pharmacokinetic and pharmacodynamic profiles of the drug when administered in this manner.
Advanced Preclinical Modeling for Translational Research
To bridge the gap between promising preclinical findings and successful clinical application, the use of advanced preclinical models is essential. While traditional cell line and animal models have provided valuable initial data on this compound, more sophisticated models are needed to better predict its clinical efficacy and to study the complexities of drug resistance.
Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are known to better retain the histological and genetic characteristics of the original tumor. oaepublish.comnih.govcriver.commdpi.com Utilizing PDX models would allow for the evaluation of this compound's efficacy in a context that more closely mirrors the heterogeneity and microenvironment of human cancers. oaepublish.comnih.govmdpi.com This would be particularly valuable for studying its effects in combination with various chemotherapies across a diverse range of patient-derived tumors.
Organoid Models: Three-dimensional organoid cultures derived from patient tumors can replicate the architecture and functionality of the original tissue. nih.govfrontiersin.orgoaepublish.combioengineer.org These models offer a platform for higher-throughput screening of this compound in combination with different drugs and for investigating the molecular mechanisms of resistance in a patient-specific manner. nih.govoaepublish.combioengineer.orgtandfonline.com
Future translational research on this compound should incorporate these advanced preclinical models to gain a more comprehensive understanding of its therapeutic potential and to guide the design of more effective clinical trials.
Role in Overcoming General ABC Transporter-Mediated Resistance
While the inhibitory effect of this compound on P-glycoprotein (ABCB1) is well-documented, its role in overcoming resistance mediated by other ATP-binding cassette (ABC) transporters is a critical area for future investigation. The overexpression of other ABC transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) and Breast Cancer Resistance Protein (BCRP/ABCG2), is also a significant contributor to clinical drug resistance.
Currently, there is a lack of direct evidence on the specific effects of this compound on MRP1 and BCRP. However, studies on other dihydropyridine (B1217469) derivatives suggest that this class of compounds has the potential to inhibit a broader range of ABC transporters. For instance, research has shown that some newly synthesized dihydropyridine derivatives can act as inhibitors of MRP1. nih.gov Similarly, other dihydropyridines, including the structurally related niguldipine (B22589), have been found to be potent inhibitors of BCRP. nih.gov
These findings provide a strong rationale for investigating the effects of this compound on these other key ABC transporters. Future research in this area should include:
In vitro assays to determine if this compound can directly inhibit the transport function of MRP1 and BCRP.
Studies in cell lines that overexpress MRP1 or BCRP to assess its ability to reverse resistance to substrates of these transporters.
Molecular docking studies to predict the binding interactions between this compound and the drug-binding pockets of MRP1 and BCRP.
A broader understanding of this compound's activity against a wider array of ABC transporters will be crucial in defining its clinical utility and in identifying the patient populations most likely to benefit from its use.
Q & A
Q. How should researchers document Dexniguldipine’s experimental use to comply with NIH preclinical guidelines?
- Methodological Answer : Include in the Materials and Methods:
- Compound source : Manufacturer, catalog number, batch-specific purity data.
- Animal protocols : IACUC approval ID, housing conditions, randomization methods.
- Data accessibility : Deposit raw datasets in repositories like Figshare or Zenodo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
